Home > Products > Building Blocks P562 > (r)-Omeprazole
(r)-Omeprazole - 119141-89-8

(r)-Omeprazole

Catalog Number: EVT-340093
CAS Number: 119141-89-8
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-omeprazole is a 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole that has R configuration at the sulfur atom. It is an enantiomer of an esomeprazole.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole is only found in individuals that have used or taken this drug. It is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of gastric parietal cells. [PubChem]Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. By acting specifically on the proton pump, Esomeprazole blocks the final step in acid production, thus reducing gastric acidity.
The S-isomer of omeprazole.

(S)-Omeprazole (Esomeprazole)

    Compound Description: (S)-Omeprazole, also known as esomeprazole, is the S-enantiomer of omeprazole. It is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system found on the secretory surface of gastric parietal cells [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: (S)-Omeprazole is the enantiomer of (R)-omeprazole and exhibits different pharmacological properties, including a higher potency for CYP2C19 inhibition and a slower clearance rate in vivo []. While both enantiomers are metabolized by CYP2C19 and CYP3A4, the specific metabolic pathways and product ratios differ, contributing to their distinct pharmacokinetic profiles []. (S)-Omeprazole is marketed as a single enantiomer drug due to its enhanced pharmacological properties compared to the racemic mixture of omeprazole.

Omeprazole Sulfone

    Compound Description: Omeprazole sulfone is a metabolite of omeprazole formed through the oxidation of the sulfide group in omeprazole by CYP3A4 [, ].

    Compound Description: 5-Hydroxyomeprazole is a metabolite of omeprazole formed through hydroxylation by cytochrome P450 enzymes, primarily CYP2C19 [, , , , ].

    Relevance: The formation of 5-hydroxyomeprazole exhibits significant stereoselectivity, with (R)-omeprazole demonstrating a 10-fold higher intrinsic clearance rate compared to (S)-omeprazole []. This difference in metabolism is attributed to the preferential 5-hydroxylation of (R)-omeprazole by CYP2C19 []. This metabolic pathway contributes to the faster clearance of (R)-omeprazole compared to (S)-omeprazole.

5-O-Desmethylomeprazole

    Compound Description: 5-O-Desmethylomeprazole is a metabolite of omeprazole generated through demethylation by cytochrome P450 enzymes [, ].

    Relevance: The formation of 5-O-desmethylomeprazole from omeprazole exhibits stereoselectivity, with (S)-omeprazole showing a higher clearance rate compared to (R)-omeprazole []. Interestingly, for (S)-omeprazole, CYP2C19 demonstrates a greater preference for 5-O-desmethyl formation over 5-hydroxylation, contributing to the distinct metabolic profiles of the omeprazole enantiomers [].

Lansoprazole

    Compound Description: Lansoprazole is another proton pump inhibitor (PPI) belonging to the substituted benzimidazole class, similar to omeprazole []. It also acts by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby suppressing gastric acid secretion [].

Pantoprazole

    Compound Description: Pantoprazole is a proton pump inhibitor that, like omeprazole, is primarily metabolized by the cytochrome P450 system in the liver [].

    Relevance: Pantoprazole is a competitive inhibitor of CYP2C19, CYP2C9, and CYP3A4, although it exhibits less potent inhibition of CYP2C19 compared to omeprazole or lansoprazole []. Notably, pantoprazole is a more potent in vitro inhibitor of CYP2C9 compared to other PPIs [], indicating potential for drug interactions with substrates of this enzyme.

Rabeprazole

    Compound Description: Rabeprazole is a proton pump inhibitor metabolized primarily by CYP2C19 and CYP3A4 []. It shares a similar mechanism of action with omeprazole, inhibiting gastric acid secretion by targeting the H+/K+-ATPase enzyme system.

    Relevance: While rabeprazole exhibits a relatively lower inhibitory potency on CYP2C19 compared to other PPIs like omeprazole and lansoprazole [], its thioether metabolite demonstrates potent, competitive inhibition of various cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 []. This finding highlights the potential for clinically significant drug interactions arising from rabeprazole's metabolism.

Timoprazole

    Compound Description: Timoprazole is a proton pump inhibitor that undergoes acid activation in the acidic environment of the gastric canaliculi, similar to omeprazole [].

    Relevance: Computational studies using density functional theory have indicated that timoprazole exhibits a lower efficacy as an irreversible PPI for acid inhibition compared to (S)-omeprazole []. This difference is attributed to the higher free energy barrier for the rate-determining step in the acid inhibition process and the lower thermodynamic stability of the disulfide complex formed with the H+/K+-ATPase enzyme [].

Source and Classification

(R)-Omeprazole is derived from benzimidazole and is classified under the category of proton pump inhibitors. The compound exhibits significant pharmacological activity due to its ability to selectively inhibit the proton pump in gastric epithelial cells, leading to decreased acid secretion. Its structural formula is represented as C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, and it contains a sulfur atom, which plays a crucial role in its mechanism of action.

Synthesis Analysis

The synthesis of (R)-Omeprazole can be achieved through several methods, often involving key intermediates. A notable synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.
  2. Nucleophilic Substitution: A nucleophilic substitution reaction occurs where a leaving group (e.g., chloro or nitro) is replaced by a methoxide group, often using sodium methoxide as a reagent.
  3. Oxidation Steps: The resulting sulfide is then oxidized to form the corresponding sulfoxide, which can be achieved using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of suitable catalysts like heteropolyacids .
  4. Recrystallization: The product undergoes recrystallization to enhance optical purity, yielding (R)-Omeprazole with improved pharmacokinetic properties .

Technical Parameters

  • Temperature Control: Reactions are often conducted at controlled temperatures (10-15 °C) during certain steps to optimize yields.
  • Purification Techniques: Techniques such as column chromatography and recrystallization are employed to isolate and purify the final product.
Molecular Structure Analysis

The molecular structure of (R)-Omeprazole features a benzimidazole core with various substituents that contribute to its pharmacological properties:

  • Chemical Formula: C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S
  • Molecular Weight: Approximately 345.41 g/mol
  • Chirality: The (R)-configuration at the sulfur atom is critical for its biological activity. Stereochemical studies have confirmed that the (R)-enantiomer exhibits superior potency compared to its (S)-counterpart .

Structural Insights

The compound's structure includes:

  • A methoxy group attached to the benzimidazole ring.
  • A pyridine moiety that enhances its interaction with the proton pump.
Chemical Reactions Analysis

(R)-Omeprazole participates in several chemical reactions primarily related to its synthesis and metabolic pathways:

  1. Nucleophilic Substitution Reactions: Key to forming the initial sulfide from its precursors.
  2. Oxidation Reactions: Conversion of sulfides to sulfoxides is crucial for activating the compound's inhibitory properties.
  3. Metabolic Degradation: In vivo, (R)-Omeprazole undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit pharmacological activity.

Relevant Technical Details

  • The oxidation step typically requires careful control of reaction conditions to avoid overoxidation.
  • The use of chiral catalysts can influence enantiomeric purity during synthesis.
Mechanism of Action

(R)-Omeprazole acts as an irreversible inhibitor of the hydrogen-potassium ATPase enzyme located in gastric parietal cells:

  1. Binding Mechanism: The drug binds covalently to cysteine residues on the ATPase enzyme, inhibiting its function.
  2. Acid Secretion Reduction: This inhibition leads to a significant decrease in gastric acid secretion, providing therapeutic relief from acid-related disorders.
  3. Pharmacodynamics: The onset of action typically occurs within one hour, with maximum effect observed after 24 hours .

Data Insights

Studies have shown that (R)-Omeprazole has a longer duration of action compared to other proton pump inhibitors due to its irreversible binding nature.

Physical and Chemical Properties Analysis

(R)-Omeprazole exhibits distinct physical and chemical properties that are critical for its formulation and therapeutic efficacy:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Sensitive to light and moisture; thus, it requires proper storage conditions.

Relevant Data

  • Melting Point: Approximately 155 °C.
  • pKa Values: Reflects its acidic nature, influencing its solubility and absorption characteristics.
Applications

(R)-Omeprazole is primarily used in clinical settings for:

  1. Gastroesophageal Reflux Disease Treatment: Effective in managing symptoms and healing esophageal damage caused by acid reflux.
  2. Peptic Ulcer Disease Management: Reduces gastric acid secretion, promoting ulcer healing.
  3. Zollinger-Ellison Syndrome Treatment: Manages excessive gastric acid production associated with this rare condition.

Scientific Applications

Research continues into new formulations and analogs of (R)-Omeprazole aimed at enhancing efficacy and reducing side effects. Its role in combination therapies for various gastrointestinal disorders is also being explored .

Properties

CAS Number

119141-89-8

Product Name

(r)-Omeprazole

IUPAC Name

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1

InChI Key

SUBDBMMJDZJVOS-XMMPIXPASA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Solubility

In water, 1.4X10+4 mg/L at 25 °C (est)

Synonyms

5-Methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (+)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-acetic Acid; (+)-Omeprazole; (R)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.